2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

Catalog No.
S704243
CAS No.
6382-07-6
M.F
C13H20O2
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

CAS Number

6382-07-6

Product Name

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]ethanol

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C13H20O2/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8,14H,4,9-10H2,1-3H3

InChI Key

BXXDXUTVAFRBKC-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCO

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCO

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is an organic compound characterized by its ether and alcohol functional groups. Its molecular formula is C14H22O2, and it features a phenoxy group attached to an ethanol moiety. The presence of the bulky 1,1-dimethylpropyl group contributes to its unique properties and potential applications in various chemical processes .

Chemical Identity

-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, also known as p-tert-amylphenoxyethanol (PTAP) or 2-(4-(1,1-dimethyl-3-phenyl)butyl)phenoxyethanol, is an organic compound with the molecular formula C₁₃H₂₀O₂.

Potential Research Applications

  • Pharmaceutical research: Some studies have investigated the potential antimicrobial and antifungal properties of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol. It is important to note that these studies are mainly focused on understanding the compound's properties and not necessarily its safety or efficacy as a therapeutic agent. More research is needed to determine its potential for medicinal use. [Source 1, Source 2]
  • Environmental science: Research has explored the potential use of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol as a biocide, a substance that kills living organisms. However, due to environmental concerns, alternative solutions are generally preferred. [Source 3]

Important Note:

Additional Information:

For more information on the properties and safety of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, you can refer to the following resources:

  • National Institute of Standards and Technology (NIST)
  • PubChem
Typical of alcohols and ethers. Key reactions include:

  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
  • Substitution Reactions: The ether bond may undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles .

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol exhibits notable biological activities. It has been studied for its potential antimicrobial properties and as a component in formulations aimed at enhancing skin penetration for therapeutic agents. The compound's structure allows it to interact effectively with biological membranes, which may enhance its efficacy in pharmaceutical applications .

The synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol generally involves several steps:

  • Starting Materials: The synthesis typically begins with phenol derivatives and appropriate alkylating agents.
  • Alkylation: A common method involves the alkylation of phenol using 1,1-dimethylpropyl bromide in the presence of a base to form the ether.
  • Reduction: Subsequent reduction steps may be employed to convert intermediates into the final alcohol product .

Studies on the interactions of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol with other compounds have shown that it can enhance the solubility and stability of various active pharmaceutical ingredients. Its ability to interact with biological membranes also suggests potential uses in drug delivery systems. Research indicates that it may facilitate the absorption of drugs through skin barriers when used in topical formulations .

Several compounds share structural similarities with 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-PhenoxyethanolSimple phenoxy group without bulky substituentsLacks steric hindrance; more soluble in water
2-[4-(2,2-Dimethylpropyl)phenoxy]ethanolSimilar structure but different alkyl groupDifferent steric effects leading to varied reactivity
Ethylene glycol monophenyl etherContains ethylene glycol moietyMore hydrophilic; used primarily as an anesthetic

The unique bulky 1,1-dimethylpropyl group in 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol provides distinct physical and chemical properties that differentiate it from these similar compounds. This structural feature influences its solubility, reactivity, and biological activity.

XLogP3

3.4

UNII

3I9J043Q2C

Other CAS

6382-07-6

Wikipedia

Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-

General Manufacturing Information

Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-: INACTIVE

Dates

Modify: 2023-08-15

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